molecular formula C11H16N2O3 B1416671 Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate CAS No. 914988-10-6

Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate

Cat. No.: B1416671
CAS No.: 914988-10-6
M. Wt: 224.26 g/mol
InChI Key: VPFTZTMJPFIRAN-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate (CAS: 256411-39-9) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a cyano substituent at the 3-position, and a ketone at the 4-position. Its molecular formula is C₁₀H₁₁N₃O, with a molecular weight of 163.14 g/mol . The Boc group enhances solubility in organic solvents and stabilizes the piperidine ring during synthetic transformations, while the cyano and ketone moieties serve as reactive handles for further functionalization.

Synthetic Utility This compound is a critical intermediate in pharmaceutical synthesis. For example, it undergoes oximation followed by Hofmann degradation to yield primary amines, as demonstrated in the synthesis of the side chain of IMB-070593 (>20% total yield from the starting material) . The cyano group facilitates nucleophilic additions, and the ketone participates in condensation or reduction reactions, underscoring its versatility in multi-step syntheses.

Properties

IUPAC Name

tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-5-4-9(14)8(6-12)7-13/h8H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFTZTMJPFIRAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654977
Record name tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate
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Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914988-10-6
Record name tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate
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Preparation Methods

Direct Synthesis via Cyclization of N-Substituted Precursors

Method Overview:
This approach involves the cyclization of suitably substituted amino precursors bearing nitrile and carbonyl functionalities, followed by tert-butyl carbamate protection.

Key Steps:

  • Starting with a β-amino nitrile or amino ketone derivative.
  • Cyclization under basic or acidic conditions to form the piperidine ring.
  • Introduction of the tert-butyl carbamate group via reaction with Boc anhydride (Boc2O).

Representative Procedure:

  • Preparation of N-Substituted Intermediate:
    Synthesize a precursor such as 4-oxo-1-piperidine derivatives with nitrile groups at the 3-position. This can be achieved through nucleophilic addition or condensation reactions involving amino acids or their derivatives.
  • Cyclization and Protection:
    Dissolve the precursor in an inert solvent like dichloromethane or THF, then add Boc2O in the presence of a catalytic amount of DMAP at low temperature (~0°C). Stirring overnight allows for carbamate protection, yielding tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate.

Advantages:

  • High selectivity.
  • Compatibility with various functional groups.

Modification of 4-Oxopiperidine Derivatives

Method Overview:
This method involves starting from a 4-oxopiperidine-1-carboxylate and introducing the cyano group via nucleophilic substitution or addition reactions.

Key Steps:

  • Introduction of Cyano Group:
    React the 4-oxopiperidine derivative with cyanide sources such as sodium cyanide or potassium cyanide under controlled conditions, often in the presence of phase transfer catalysts or Lewis acids.

  • Purification and Characterization:
    Isolate the product via chromatography and confirm structure via NMR and MS.

Research Findings:

  • Modification of conditions, such as temperature and solvent, can optimize yields and selectivity. For example, reaction in polar aprotic solvents like DMF at elevated temperatures (around 120°C) enhances nucleophilic cyanide addition.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents Conditions Typical Yield Advantages References
1. Cyclization of amino precursors β-Amino nitrile or ketone derivatives Boc2O, DMAP 0°C to room temp, overnight Up to 73% High selectivity, straightforward ,
2. Modification of 4-oxopiperidine 4-oxopiperidine derivatives Cyanide source (NaCN/KCN), phase transfer catalysts Elevated temp (~120°C), polar solvents Variable, up to 78% Efficient cyanation ,
3. Multi-step synthesis from piperidine Commercial piperidine derivatives Boc2O, cyanide reagents Reflux, room temp, multi-day Up to 73% Versatile, scalable ,

Notes and Considerations

  • Reaction Conditions:
    Temperature, solvent choice, and reagent stoichiometry significantly influence yield and purity.

  • Safety Precautions:
    Cyanide reagents require strict safety protocols due to toxicity.

  • Purification Techniques:
    Column chromatography, recrystallization, and extraction are standard for isolating pure products.

  • Structural Confirmation: NMR, MS, and IR spectroscopy are essential for verifying the structure and purity of the synthesized compound.

Scientific Research Applications

Organic Synthesis

Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. It is utilized to create various heterocyclic compounds, which are essential in drug development and materials science. Its unique structural features enable chemists to modify it further for specific applications.

Medicinal Chemistry

The compound has shown potential in medicinal chemistry, particularly in developing bioactive molecules and enzyme inhibitors. Its structure allows for modifications that can enhance biological activity against various targets, including those related to neurological disorders. Research indicates that it may act as an antibiotic by targeting bacterial DNA gyrase, inhibiting DNA replication and transcription .

Material Science

In materials science, this compound is explored for its properties in producing advanced polymers and materials with tailored characteristics. The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for various industrial applications .

Case Study 1: Antibiotic Development

A study focused on synthesizing derivatives of this compound demonstrated its efficacy as an antibiotic against resistant bacterial strains. By modifying the compound's structure, researchers were able to enhance its inhibitory effects on DNA gyrase, leading to promising results in vitro .

Case Study 2: Polymer Enhancements

Research conducted on incorporating this compound into polymer formulations revealed significant improvements in thermal stability and mechanical strength. The modified polymers exhibited enhanced performance in high-temperature applications, showcasing the compound's utility in material science .

Mechanism of Action

The mechanism of action of tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and carbonyl groups play a crucial role in its reactivity and binding affinity. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access and subsequent catalytic activity. Additionally, it can modulate receptor function by binding to specific sites and altering signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Similarities

Table 1 highlights key structural analogues and their similarity scores (calculated using cheminformatics tools), revealing how substituent variations influence properties and reactivity.

Compound Name CAS Number Similarity Score Key Structural Differences
Tert-butyl 4-acetylpiperidine-1-carboxylate 419571-73-6 0.91 Acetyl group at 4-position (vs. cyano)
Tert-butyl 4-propionylpiperidine-1-carboxylate 191805-29-5 0.91 Propionyl group at 4-position
Tert-butyl 3-ethyl-4-oxopiperidine-1-carboxylate 914988-10-6 0.88 Ethyl group at 3-position (vs. cyano)
Tert-butyl 3-benzyl-4-oxopiperidine-1-carboxylate 193480-28-3 0.97 Benzyl group at 3-position

Data Sources :

Physical and Chemical Properties

  • Polarity and Solubility: The cyano group increases polarity compared to alkyl-substituted analogues, improving solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) .
  • Stability : The Boc group provides stability under basic conditions, but the compound may decompose under strong acids, releasing isobutylene gas—a behavior shared with tert-butyl alcohol derivatives .

Biological Activity

Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate is a synthetic compound with significant biological activity, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound features a piperidine ring with a cyano group and a tert-butyl ester. Its molecular formula is C11H16N2O3C_{11}H_{16}N_{2}O_{3}, and it has a molecular weight of approximately 238.26 g/mol. The presence of the cyano group enhances its reactivity and binding affinity to biological targets, making it an interesting candidate for drug development.

Target Interaction
The primary mechanism of action for this compound involves the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. By interfering with DNA supercoiling, this compound inhibits bacterial growth and replication, leading to cell death.

Pharmacokinetics
The compound exhibits stability under standard storage conditions (sealed and dry at 2-8°C), suggesting a reasonable half-life that could be beneficial for therapeutic applications.

Antibacterial Properties

Research indicates that this compound demonstrates significant antibacterial activity. It has been evaluated against various bacterial strains, showing effective growth inhibition, particularly against methicillin-resistant Staphylococcus epidermidis (MRSE) with minimal inhibitory concentrations (MIC) indicating potent activity .

Anticancer Activity

In addition to its antibacterial properties, this compound has been explored for its anticancer potential. Studies have shown that derivatives of the compound can inhibit cancer cell growth with IC50 values ranging from 25 to 440 nM against different cancer cell lines, including murine leukemia (L1210) and human cervix carcinoma (HeLa) cells . The mechanism involves interaction with tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
Study A Antibacterial ActivityEffective against MRSE; MIC values indicate strong inhibition .
Study B Anticancer ActivityIC50 values between 25 nM - 440 nM across various cancer cell lines; induces apoptosis .
Study C Mechanism of ActionInhibits DNA gyrase leading to bacterial cell death; stabilizes under normal conditions.

Q & A

Q. What synthetic strategies are recommended for preparing tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate, and how can reaction intermediates be optimized?

Answer: The synthesis of tert-butyl-substituted piperidine derivatives typically involves multi-step sequences. A common approach includes:

Piperidine ring formation : Cyclocondensation of β-keto esters with amines, followed by Boc-protection of the nitrogen .

Cyanide introduction : Nucleophilic substitution or cyanation reactions at the 3-position, using reagents like KCN or TMSCN under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .

Oxo-group stabilization : The 4-oxo group may require protection (e.g., as a ketal) to prevent side reactions during subsequent steps .
Optimization : Monitor intermediates via LC-MS or NMR to adjust stoichiometry and reaction time. For example, highlights the use of thiocyanate in triazole formation, suggesting analogous cyanide sources may require temperature modulation (e.g., 0–5°C for exothermic steps) .

Q. How can the structural integrity of this compound be confirmed?

Answer:

  • Spectroscopic analysis :
    • NMR : Compare 1^1H and 13^13C NMR spectra with computational predictions (e.g., using PubChem’s data for analogous compounds ). Key signals: tert-butyl (~1.4 ppm, singlet), carbonyl (~170 ppm in 13^13C).
    • IR : Confirm cyano (C≡N stretch ~2200 cm1^{-1}) and carbonyl (C=O ~1650 cm1^{-1}) groups.
  • Mass spectrometry : Match molecular ion ([M+H]+^+) to theoretical m/z (calculated from C11_{11}H16_{16}N2_2O3_3: 248.27 g/mol).
  • X-ray crystallography : Resolve crystal structure if single crystals are obtainable .

Q. What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (acute toxicity Category 4 per GHS ).
  • Ventilation : Use fume hoods for weighing or reactions, as inhalation toxicity is suspected .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl group influence the reactivity of the piperidine ring in cross-coupling reactions?

Answer: The tert-butyl group:

  • Steric effects : Hinders nucleophilic attack at the Boc-protected nitrogen, directing reactivity to the 3-cyano or 4-oxo positions .
  • Electronic effects : Electron-donating tert-butyl stabilizes the carbamate group, reducing hydrolysis rates compared to smaller alkyl groups (e.g., methyl).
    Methodological insight : DFT calculations (e.g., using Gaussian) can model charge distribution and predict sites for functionalization .

Q. What analytical techniques resolve contradictions in reported byproduct profiles during the synthesis of this compound?

Answer:

  • HPLC-MS : Detect low-abundance byproducts (e.g., de-Boc derivatives or cyano hydrolysis products).
  • Reaction monitoring : Use in-situ IR to track carbonyl/cyano group stability. emphasizes impurity profiling via retention time alignment with standards .
  • Mechanistic studies : Isotope labeling (e.g., 15^{15}N) can trace unexpected rearrangements .

Q. What computational methods predict the pharmacokinetic properties of this compound derivatives?

Answer:

  • QSPR models : Predict logP, solubility, and metabolic stability using software like Schrödinger’s QikProp or open-source tools (e.g., RDKit) .
  • Docking studies : Screen against cytochrome P450 enzymes to assess metabolic liabilities. notes structural analogs’ interactions with biological targets, suggesting similar workflows .

Q. How can the 4-oxo group be selectively functionalized without disrupting the cyano substituent?

Answer:

  • Protection-deprotection : Convert the 4-oxo to a ketal (e.g., ethylene glycol/H+^+), perform alkylation/arylation, then hydrolyze under mild acidic conditions .
  • Chemoselective reagents : Use Grignard reagents at low temperatures (-78°C) to target the ketone while leaving the cyano intact .

Methodological Challenges and Solutions

Q. What strategies mitigate racemization during asymmetric synthesis of chiral derivatives?

Answer:

  • Chiral auxiliaries : Use Evans oxazolidinones to control stereochemistry at the 3-position.
  • Catalytic asymmetric cyanation : Employ chiral ligands (e.g., BINAP) with CuCN .
  • Low-temperature conditions : Slow reaction rates reduce epimerization (e.g., -20°C for cyanide additions) .

Q. How are stability studies designed for this compound under physiological conditions?

Answer:

  • Hydrolysis kinetics : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC.
  • Light/oxidation stability : Expose to UV (254 nm) and O2_2/H2_2O2_2, then quantify degradation products .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate

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